

# strategies to reduce thiosulfate consumption in gold leaching

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## Compound of Interest

Compound Name: Gold;sodium

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## Technical Support Center: Thiosulfate Leaching of Gold

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosulfate leaching of gold. The information aims to address common challenges, with a focus on minimizing thiosulfate consumption.

### Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high thiosulfate consumption in gold leaching?

High thiosulfate consumption is a significant challenge in this leaching method. The primary causes include:

- **Inherent Instability:** Thiosulfate is a metastable compound that can decompose, especially under certain conditions.
- **Oxidation by Catalysts:** The cupric-ammonia catalyst ( $\text{Cu}(\text{NH}_3)_4^{2+}$ ), while essential for accelerating gold dissolution, also promotes the oxidation of thiosulfate to species like tetrathionate.[\[1\]](#)[\[2\]](#)
- **Presence of Certain Minerals:** Some minerals commonly found in gold ores, such as pyrite, pyrrhotite, chalcopyrite, and arsenopyrite, can catalyze the decomposition of thiosulfate.[\[3\]](#)

- Reaction Conditions: Factors like high temperatures, excessive dissolved oxygen, and suboptimal pH levels can significantly increase the rate of thiosulfate degradation.[3][4]

Q2: How does the choice of catalyst impact thiosulfate consumption?

The traditional cupric-ammonia catalyst, while effective for gold leaching, is a major contributor to thiosulfate loss through oxidation.[1] Alternative catalysts are being explored to mitigate this issue. For instance, replacing copper sulfate with nickel sulfate has been shown to reduce thiosulfate consumption.[5] Nickel- and cobalt-based catalysts are promising as they can lower the redox potential of the leach solution, thereby decreasing thiosulfate oxidation.[3][5][6]

Q3: What is the optimal pH range for thiosulfate leaching to minimize consumption?

Maintaining the correct pH is crucial for thiosulfate stability. A pH range of 10 to 10.5 is generally recommended for optimal gold extraction with controlled thiosulfate consumption.[7] If the pH is too low (below 9), there is a risk of elemental sulfur formation.[8] Conversely, a pH higher than 10.5 can negatively affect gold dissolution.[8]

Q4: Can thiosulfate be regenerated within the leaching circuit?

Yes, in-situ generation and regeneration of thiosulfate are viable strategies to offset consumption. One method involves the oxidation of elemental sulfur or sulfide minerals present in the ore under alkaline conditions to form thiosulfate.[3] For example, pyrite can be oxidized to produce thiosulfate at elevated temperatures and pressures.[3] Additionally, adding sulfite can help regenerate thiosulfate from its oxidation byproducts like tetrathionate.[9]

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Excessively High Thiosulfate Consumption	High concentration of cupric ions.	Reduce the initial copper sulfate concentration. For example, lowering it to 0.001M has been shown to decrease consumption.[5]
High levels of dissolved oxygen.	Control the aeration rate. In some cases, using a nitrogen flow to regulate oxygen can reduce consumption to as low as 10 kg/t of ore.[8]	
Presence of detrimental sulfide minerals (e.g., pyrite, chalcopyrite).	Ore characterization is crucial. If these minerals are present, consider pre-treatment methods or the use of additives to passivate their surfaces.	
Suboptimal pH.	Regularly monitor and adjust the pH to maintain it within the 10-10.5 range.[7]	
Low Gold Dissolution Rate	Insufficient catalyst concentration.	While high copper concentrations increase thiosulfate consumption, a certain level is necessary for effective leaching. Optimize the copper concentration to balance leaching kinetics and reagent stability.
Passivation of gold surface.	The decomposition of thiosulfate can lead to the formation of a sulfur layer on the gold surface, hindering further leaching.[6] Ensure proper control of leaching	

	conditions to minimize thiosulfate degradation.	
High ammonia concentration.	While ammonia stabilizes the cupric catalyst, excessively high concentrations can hinder gold dissolution by overly stabilizing the Cu(II) ions and reducing their oxidizing ability. [3]	
Difficulty in Gold Recovery from Pregnant Solution	Interference from copper-thiosulfate complexes.	The presence of cuprous thiosulfate complexes can interfere with gold recovery, particularly when using ion-exchange resins.[3]
Low affinity of activated carbon for the gold-thiosulfate complex.	Standard activated carbon is not very effective for adsorbing the aurothiosulfate complex.[4] Ion-exchange resins are a more suitable alternative for gold recovery from thiosulfate solutions.[3][6]	

## Experimental Protocols

### Methodology for Evaluating the Effect of Copper Concentration on Thiosulfate Consumption

- **Ore Preparation:** A representative sample of the gold ore is crushed and ground to the desired particle size.
- **Leaching Setup:** A series of batch leaching experiments are conducted in stirred reactors.
- **Reagent Preparation:** Prepare stock solutions of ammonium thiosulfate, ammonia, and copper sulfate.
- **Experimental Conditions:**

- Maintain a constant pulp density (e.g., 40% solids w/w).
- Set the ammonium thiosulfate concentration (e.g., 0.1 M) and ammonia concentration (e.g., 0.2 M).
- Vary the initial copper sulfate concentration across a range of values (e.g., 0.001 M, 0.005 M, 0.01 M, 0.03 M).
- Control the temperature (e.g., 25°C) and pH (e.g., 10.2).
- Ensure consistent agitation and aeration across all reactors.
- Sampling and Analysis:
  - Collect solution samples at regular intervals over a 24-hour period.
  - Analyze the samples for gold concentration using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma (ICP).
  - Determine the residual thiosulfate concentration using a suitable titration method (e.g., iodometric titration).
- Data Analysis:
  - Calculate the gold extraction percentage for each set of conditions.
  - Calculate the thiosulfate consumption (in kg/t of ore) for each experiment.
  - Plot gold extraction and thiosulfate consumption as a function of the initial copper sulfate concentration to determine the optimal balance.

## Data Presentation

Table 1: Impact of Copper Concentration on Thiosulfate Consumption and Gold Extraction

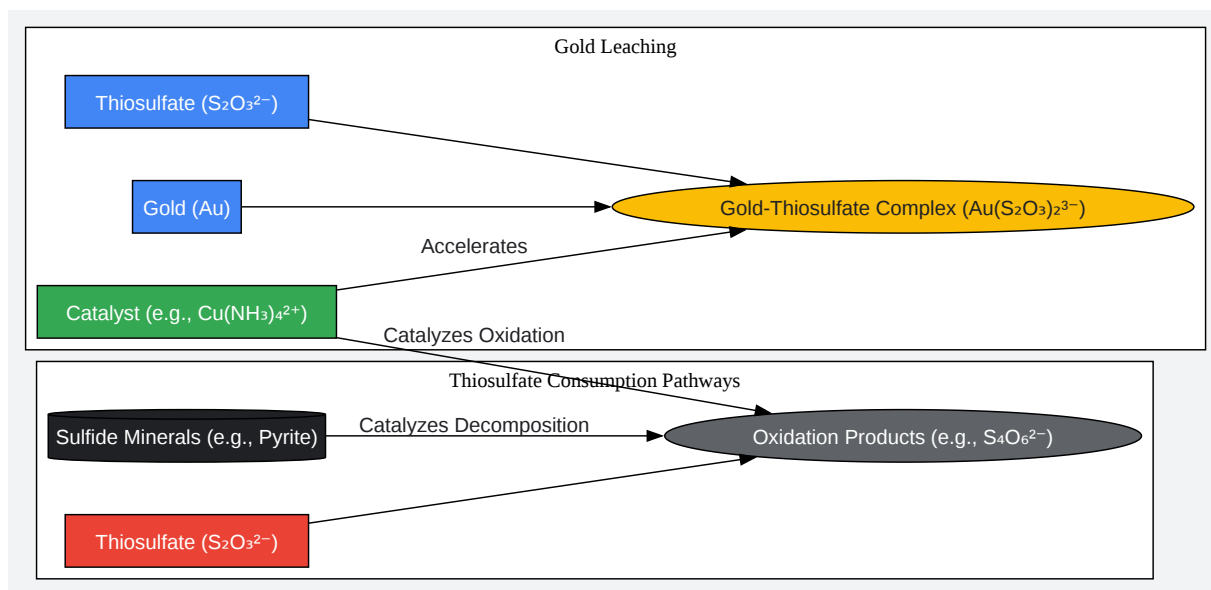
Copper Sulfate (M)	Thiosulfate Consumption ( kg/t ore)	Gold Extraction (%)	Reference
0.03	30	-	[5]
0.001	~17	-	[5]

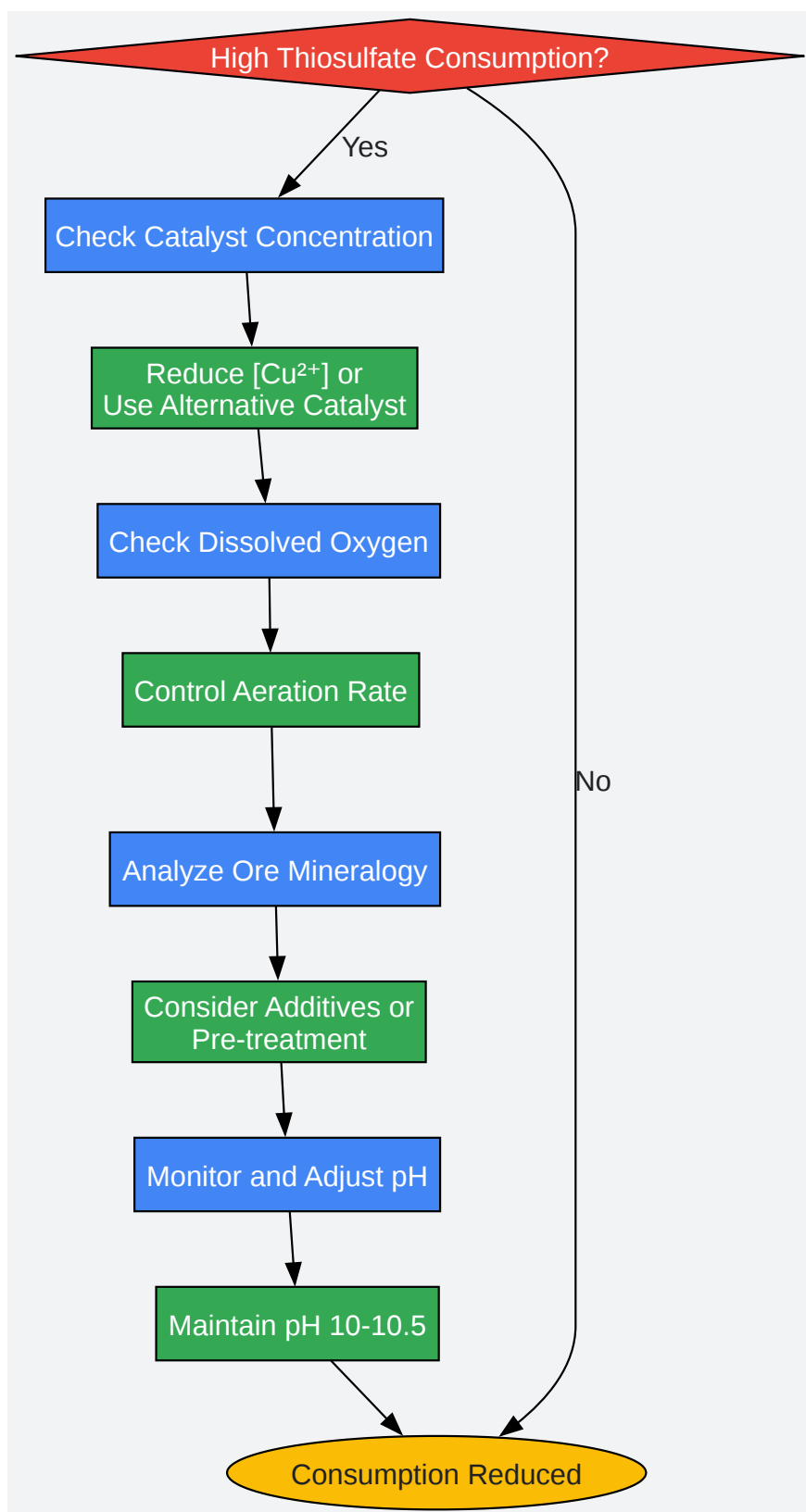
Note: The gold extraction percentage was not specified in the reference for these particular data points.

Table 2: Effect of Additives and Alternative Catalysts on Thiosulfate Consumption

Leaching System	Additive/Catalyst	Thiosulfate Consumption ( kg/t ore)	Gold Extraction (%)	Reference
Cupric-Ammonia	None	30	-	[5]
Cupric-Ammonia	Chelating Agent	~17	-	[5]
Nickel Sulfate	-	~17	-	[5]
Cupric-Ethanediamine	Cetyltrimethyl ammonium bromide	1.12	94.3	[3]

## Visualizations





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